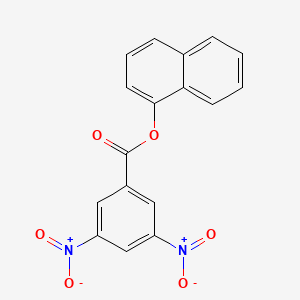

1-Naphthyl 3,5-dinitrobenzoate

Description

Properties

IUPAC Name |

naphthalen-1-yl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O6/c20-17(12-8-13(18(21)22)10-14(9-12)19(23)24)25-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKPSINHJUWDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Naphthyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Naphthyl 3,5-dinitrobenzoate, a dual inhibitor of 5-lipoxygenase and microsomal prostaglandin E synthase-1.[1] This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a molecule of significant interest in anti-inflammatory drug design.[1] It has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LO) and microsomal prostaglandin E synthase-1 (mPGES-1), with IC50 values of 1 and 3.6 µM, respectively.[1] The ability to target both of these key enzymes in the inflammatory cascade makes it a promising scaffold for the development of novel therapeutic agents. This guide details the chemical synthesis and thorough characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1-naphthol with 3,5-dinitrobenzoyl chloride. This reaction is a common method for preparing dinitrobenzoate esters from alcohols and phenols.[2][3] Two primary synthetic routes are presented here: a conventional method and a greener, microwave-assisted approach.

Conventional Synthesis Method

This method involves the reaction of 1-naphthol with 3,5-dinitrobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

1-Naphthol + 3,5-Dinitrobenzoyl Chloride → this compound + HCl

Experimental Protocol:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 1-naphthol in anhydrous dichloromethane.

-

Add 1.1 equivalents of triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1.05 equivalents of 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Microwave-Assisted Green Synthesis

A more environmentally friendly approach involves the direct reaction of 1-naphthol with 3,5-dinitrobenzoic acid under microwave irradiation, using a catalytic amount of strong acid.[2][3]

Reaction Scheme:

1-Naphthol + 3,5-Dinitrobenzoic Acid --(H₂SO₄, Microwave)--> this compound + H₂O

Experimental Protocol:

-

In a microwave-safe reaction vessel, combine 1.0 equivalent of 1-naphthol, 1.2 equivalents of 3,5-dinitrobenzoic acid, and 2-3 drops of concentrated sulfuric acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 80 °C) for 10-15 minutes.

-

After cooling, dissolve the reaction mixture in ethyl acetate.

-

Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified product.

Characterization of this compound

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 93261-39-3 | [1][4] |

| Molecular Formula | C₁₇H₁₀N₂O₆ | [1][4] |

| Molecular Weight | 338.27 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 0.5 mg/mL, Methanol: 0.1 mg/mL | [1] |

| Storage | -20°C | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is crucial for confirming the structure of the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.30 | t, J ≈ 2.2 Hz | 1H | H-4' |

| ~9.20 | d, J ≈ 2.2 Hz | 2H | H-2', H-6' |

| ~8.20 | d, J ≈ 8.0 Hz | 1H | H-8 |

| ~8.00 | d, J ≈ 8.0 Hz | 1H | H-5 |

| ~7.90 | d, J ≈ 8.0 Hz | 1H | H-4 |

| ~7.60 - 7.50 | m | 3H | H-2, H-3, H-6 |

| ~7.45 | d, J ≈ 8.0 Hz | 1H | H-7 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 | C=O (ester) |

| ~148.7 | C-3', C-5' |

| ~146.0 | C-1 |

| ~134.8 | C-4a |

| ~134.2 | C-1' |

| ~129.5 | C-2', C-6' |

| ~128.0 | C-8a |

| ~127.8 | C-4 |

| ~126.9 | C-5 |

| ~126.5 | C-8 |

| ~126.3 | C-6 |

| ~125.5 | C-3 |

| ~122.5 | C-4' |

| ~121.8 | C-7 |

| ~118.5 | C-2 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 338.05 | [M]⁺ (Calculated for C₁₇H₁₀N₂O₆: 338.05) |

| 195.01 | [M - C₇H₃N₂O₄]⁺ |

| 144.05 | [C₁₀H₈O]⁺ |

| 115.05 | [C₉H₇]⁺ |

Visualizations

Synthesis Workflow

Caption: Conventional synthesis workflow for this compound.

Logical Relationship of Characterization

Caption: Logical workflow for the characterization of the synthesized product.

References

"1-Naphthyl 3,5-dinitrobenzoate" IUPAC name and CAS number

IUPAC Name: naphthalen-1-yl 3,5-dinitrobenzoate

CAS Number: 93261-39-3

Introduction

1-Naphthyl 3,5-dinitrobenzoate is a molecule of significant interest in the field of medicinal chemistry, particularly for its role as a dual inhibitor of two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This dual inhibitory action positions it as a promising scaffold for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its biological activity with quantitative data, and detailed experimental methodologies for the assays used to determine its inhibitory effects.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₀N₂O₆ |

| Molecular Weight | 338.27 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Soluble in DMSO |

Synthesis Protocol

While the primary literature identifying the biological activity of this compound utilized commercially available sources for screening, a standard synthesis protocol for this class of compounds involves the esterification of 1-naphthol with 3,5-dinitrobenzoyl chloride. The following is a representative experimental protocol.

Reaction Scheme:

Caption: Dual inhibition of 5-LOX and mPGES-1 pathways by this compound.

Conclusion

This compound represents a valuable chemical entity for the development of new anti-inflammatory agents. Its ability to dually inhibit 5-LOX and mPGES-1 offers a targeted approach to reducing the production of key pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of this compound and its analogs.

References

The Dual Inhibition of 5-Lipoxygenase and Microsomal Prostaglandin E Synthase-1 by 1-Naphthyl 3,5-dinitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis, cardiovascular disease, and cancer. Key mediators of the inflammatory cascade are eicosanoids, a class of signaling molecules derived from arachidonic acid. Two critical enzymes in the eicosanoid biosynthesis pathway, 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1), represent prime targets for the development of novel anti-inflammatory therapeutics. The dual inhibition of both 5-LOX and mPGES-1 offers a promising strategy to comprehensively suppress the production of pro-inflammatory leukotrienes and prostaglandins, potentially leading to enhanced efficacy and a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide focuses on the pharmacological profile of 1-Naphthyl 3,5-dinitrobenzoate, a compound identified as a potent dual inhibitor of 5-LOX and mPGES-1.

Quantitative Inhibitory Activity

This compound has been demonstrated to effectively inhibit both 5-LOX and mPGES-1. The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays, with the half-maximal inhibitory concentrations (IC50) serving as a key metric of its efficacy.

| Target Enzyme | Assay Type | Inhibitor | IC50 (μM) | Reference |

| 5-Lipoxygenase (5-LOX) | Cell-free | This compound | 1.0 | [1] |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Cell-free | This compound | 3.6 | [1] |

| 5-Lipoxygenase (5-LOX) | Human Whole Blood | This compound | < 10 | [2] |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Human Whole Blood | This compound | < 10 | [2] |

Signaling Pathway of Arachidonic Acid Metabolism

The synthesis of pro-inflammatory leukotrienes and prostaglandins from arachidonic acid is a well-characterized pathway. The following diagram illustrates the key enzymatic steps and the points of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified 5-LOX.

Workflow:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP.

-

Enzyme Solution: Recombinant human 5-LOX is diluted in the assay buffer to the desired concentration.

-

Substrate Solution: Arachidonic acid is prepared as a stock solution in ethanol and diluted in the assay buffer to the final concentration.

-

Test Compound: this compound is dissolved in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, 5-LOX enzyme solution, and the test compound dilutions or vehicle (DMSO) for the control.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

-

Detection and Analysis:

-

The formation of conjugated dienes (a product of 5-LOX activity) is measured by monitoring the increase in absorbance at 234 nm using a microplate reader.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Free Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay assesses the direct inhibitory effect of a compound on the activity of mPGES-1.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4) containing glutathione (GSH) as a cofactor.

-

Enzyme Source: Microsomal fractions containing mPGES-1 are prepared from stimulated cells (e.g., A549 cells treated with IL-1β) or recombinant sources.

-

Substrate Solution: Prostaglandin H2 (PGH2) is used as the substrate.

-

Test Compound: this compound is prepared as described for the 5-LOX assay.

-

-

Assay Procedure:

-

The test compound or vehicle is pre-incubated with the mPGES-1 containing microsomes in the assay buffer.

-

The reaction is initiated by the addition of PGH2.

-

The reaction is allowed to proceed for a short duration at a controlled temperature (e.g., 4°C or on ice) and then terminated by adding a stop solution (e.g., containing a ferric chloride solution).

-

-

Detection and Analysis:

-

The amount of PGE2 produced is quantified using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The percentage of inhibition is calculated, and the IC50 value is determined as described for the 5-LOX assay.

-

Human Whole Blood (HWB) Assay for LTB4 and PGE2 Inhibition

This ex vivo assay evaluates the ability of a compound to inhibit the production of leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) in a more physiologically relevant matrix.

Workflow:

Methodology:

-

Blood Collection and Preparation:

-

Fresh venous blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

-

-

Assay Procedure:

-

Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle at 37°C.

-

To measure LTB4 inhibition, the blood is stimulated with a calcium ionophore (e.g., A23187).

-

To measure PGE2 inhibition, the blood is stimulated with lipopolysaccharide (LPS).

-

The samples are incubated at 37°C for a specified period (e.g., 30 minutes for LTB4, several hours for PGE2).

-

-

Sample Processing and Analysis:

-

The reaction is stopped by centrifugation to separate the plasma.

-

The concentrations of LTB4 and PGE2 in the plasma are determined using validated commercial ELISA kits or by LC-MS/MS.

-

IC50 values are calculated based on the dose-dependent inhibition of LTB4 and PGE2 production.

-

Conclusion

This compound emerges as a compelling lead compound for the development of novel anti-inflammatory agents due to its potent dual inhibitory activity against 5-LOX and mPGES-1. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation. The ability of this compound to simultaneously suppress the production of both leukotrienes and prostaglandins underscores its potential to offer a broad-spectrum anti-inflammatory effect. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this scaffold to advance its therapeutic potential.

References

"1-Naphthyl 3,5-dinitrobenzoate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Naphthyl 3,5-dinitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a chemical compound with potential applications in various fields of research and development. Understanding its solubility characteristics in different organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and analytical method development. This document summarizes the available quantitative solubility data and provides a detailed experimental protocol for solubility determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is presented in the table below for easy comparison.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 0.5[1][2] | Not Specified | Not Specified | --INVALID-LINK--, --INVALID-LINK-- |

| Methanol | ≤ 0.1[2] | Not Specified | Not Specified | --INVALID-LINK-- |

Note: The experimental conditions, such as temperature and the specific method used for the determination of the above solubility data, were not explicitly provided in the source materials. For precise applications, it is recommended to determine the solubility under the specific conditions of your experiment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

3.1. Principle

An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

3.3. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for solubility determination using the shake-flask method.

3.4. Detailed Procedure

-

Preparation of the Test Sample: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification:

-

HPLC Method: Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, and detector wavelength. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve and analyze it by HPLC.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be used. Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Dilute the filtered saturated solution appropriately and measure its absorbance.

-

-

Calculation: Calculate the concentration of this compound in the saturated solution based on the calibration curve. The solubility is expressed in mg/mL or other appropriate units.

Impact of Solubility in Drug Development

The solubility of a compound is a critical physicochemical property that significantly influences its potential as a therapeutic agent. The following diagram illustrates the logical relationship between solubility and key aspects of the drug development process.

Caption: The central role of solubility in drug development.

A compound with poor solubility can present significant challenges during drug development, including:

-

Formulation Difficulties: It can be challenging to develop formulations that provide adequate drug exposure.

-

Poor Bioavailability: Low solubility often leads to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption and, consequently, insufficient therapeutic effect.

-

Challenges in Preclinical Studies: Inconsistent results in in vitro and in vivo preclinical studies can arise from poor solubility.

Therefore, early assessment of solubility is crucial for guiding lead optimization and selecting appropriate formulation strategies to enhance the developability of a drug candidate.

References

1-Naphthyl 3,5-dinitrobenzoate: A Promising Dual-Target Anti-Inflammatory Agent with Potential Antitubercular Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Naphthyl 3,5-dinitrobenzoate has emerged as a compound of significant interest in therapeutic research, primarily due to its potent dual inhibitory activity against two key enzymes in the inflammatory cascade: 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1). This dual-action mechanism presents a compelling strategy for the development of novel anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the broader class of 3,5-dinitrobenzoic acid esters, to which this compound belongs, has demonstrated promising activity against Mycobacterium tuberculosis, suggesting a potential secondary therapeutic application. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a plausible synthetic route.

Introduction: The Therapeutic Rationale

Inflammation is a complex biological response implicated in a wide array of pathologies, from acute inflammatory conditions to chronic diseases such as arthritis and cardiovascular disease. Key mediators of the inflammatory process include leukotrienes and prostaglandins, which are produced via the arachidonic acid cascade.

-

5-Lipoxygenase (5-LOX) is the primary enzyme responsible for the biosynthesis of leukotrienes, potent chemoattractants and mediators of bronchoconstriction and vascular permeability.

-

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of fever, pain, and inflammation.

Simultaneously inhibiting both 5-LOX and mPGES-1 offers a synergistic approach to anti-inflammatory therapy by targeting two distinct and critical pathways. This dual inhibition is hypothesized to provide broader efficacy and potentially mitigate the gastrointestinal and cardiovascular side effects associated with the non-specific inhibition of cyclooxygenase (COX) enzymes by traditional NSAIDs.[1]

In addition to its anti-inflammatory potential, the 3,5-dinitrobenzoate scaffold has been identified as a promising pharmacophore for the development of new antitubercular agents. Esters of 3,5-dinitrobenzoic acid have shown significant activity against Mycobacterium tuberculosis, opening another avenue for the therapeutic application of compounds like this compound.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified in several key assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target/Assay | IC50 Value (µM) | Reference |

| 5-Lipoxygenase (5-LOX) | 1.04 | [2][3] |

| Microsomal Prostaglandin E synthase-1 (mPGES-1) | 3.6 | [2][3] |

| Human Whole Blood (HWB) Assay | 8.6 | [2] |

Mechanism of Action: Dual Inhibition of Eicosanoid Biosynthesis

This compound exerts its anti-inflammatory effects by concurrently blocking the production of leukotrienes and prostaglandin E2. The signaling pathway is illustrated below.

Figure 1: Dual inhibitory mechanism of this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of this compound

Materials:

-

3,5-Dinitrobenzoic acid

-

1-Naphthol

-

Phosphorus oxychloride (POCl3)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO4)

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 3,5-dinitrobenzoic acid in 5 mL of an appropriate solvent like ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add 1.2 mmol of phosphorus oxychloride (POCl3) dropwise to the cooled solution.

-

Add 1 mmol of 1-Naphthol to the reaction mixture.

-

Stir the resulting solution at room temperature for approximately 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent.

References

An In-depth Technical Guide on 1-Naphthyl 3,5-dinitrobenzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl 3,5-dinitrobenzoate has emerged as a noteworthy compound in medicinal chemistry, primarily recognized for its dual inhibitory action on 5-lipoxygenase (5-LOX) and microsomal prostaglandin E synthase-1 (mPGES-1). These enzymes are critical players in the arachidonic acid cascade, which produces pro-inflammatory leukotrienes and prostaglandins. The discovery of this molecule's biological activity has opened new avenues for the development of anti-inflammatory therapeutics. This guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, along with its mechanism of action.

Discovery and History

The identification of this compound as a potent dual inhibitor of 5-LOX and mPGES-1 was a result of a targeted virtual screening study. In 2012, Wu and colleagues published a paper in the Journal of Medicinal Chemistry detailing their efforts to discover novel 5-LOX inhibitors.[1][2] Through a combination of comparative modeling, docking of known inhibitors, and molecular dynamics simulations, they screened a large compound library. This compound was identified as a promising candidate and subsequent in vitro and cell-based assays confirmed its inhibitory activity against both 5-LOX and mPGES-1.[1] This discovery positioned the compound as a valuable scaffold for the design of new anti-inflammatory drugs.

Prior to this 2012 publication, there is limited evidence of significant scientific interest in this compound for other applications. Its existence was primarily as a chemical entity, synthesized as an ester of 1-naphthol and 3,5-dinitrobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | naphthalen-1-yl 3,5-dinitrobenzoate | [3] |

| Synonyms | 1-(3,5-Dinitrobenzoyloxy)naphthalene, JMC-4 | [3][4] |

| CAS Number | 93261-39-3 | [4] |

| Molecular Formula | C₁₇H₁₀N₂O₆ | [3][4] |

| Molecular Weight | 338.27 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMSO: 0.5 mg/mL, Methanol: 0.1 mg/mL | [1][4] |

| Storage | Store at -20°C | [4] |

Synthesis and Characterization

Representative Synthesis Protocol

While the specific experimental details from the seminal 2012 paper by Wu et al. are not publicly available, a general and representative protocol for the synthesis of this compound can be derived from standard esterification methods for preparing dinitrobenzoates from alcohols. This typically involves the reaction of 1-naphthol with 3,5-dinitrobenzoyl chloride.

Materials:

-

1-Naphthol

-

3,5-Dinitrobenzoyl chloride

-

Pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1-naphthol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base such as pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Data

-

¹H NMR: Aromatic protons of the naphthalene and dinitrobenzoate rings would appear in the downfield region (typically δ 7.0-9.5 ppm).

-

¹³C NMR: Carbon signals for the aromatic rings and the ester carbonyl group (around δ 160-170 ppm).

-

IR Spectroscopy: Characteristic peaks for the ester carbonyl (C=O) stretch (around 1720-1740 cm⁻¹), aromatic C-H stretches, and the N-O stretches of the nitro groups (typically two bands around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹).

Biological Activity and Mechanism of Action

This compound is a dual inhibitor, targeting two key enzymes in the arachidonic acid inflammatory pathway.

Quantitative Biological Data

| Target Enzyme | IC₅₀ Value | Reference |

| 5-Lipoxygenase (5-LOX) | 1.0 µM | [1] |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 3.6 µM | [1] |

Signaling Pathway

The compound exerts its anti-inflammatory effects by inhibiting the production of leukotrienes and prostaglandins. The following diagram illustrates the arachidonic acid cascade and the points of inhibition by this compound.

Experimental Protocols

In Vitro 5-LOX Inhibition Assay (Cell-Free)

A representative protocol for a cell-free 5-LOX inhibition assay is as follows:

-

Recombinant human 5-LOX is pre-incubated with various concentrations of this compound in a suitable buffer (e.g., PBS with calcium chloride and ATP) for a defined period at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specific time at 37°C and then terminated.

-

The amount of 5-LOX product (e.g., leukotriene B₄) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro mPGES-1 Inhibition Assay (Cell-Free)

A representative protocol for a cell-free mPGES-1 inhibition assay is as follows:

-

Microsomal fractions containing mPGES-1 are pre-incubated with various concentrations of this compound in a buffer containing a reducing agent like glutathione.

-

The reaction is started by adding the substrate, prostaglandin H₂ (PGH₂).

-

The mixture is incubated for a set time at a controlled temperature.

-

The reaction is stopped, and the product, prostaglandin E₂ (PGE₂), is measured, typically by ELISA or LC-MS/MS.

-

The IC₅₀ value is determined from the dose-response curve.

Logical Workflow for Discovery

The discovery of this compound as a dual inhibitor followed a logical progression from computational screening to experimental validation.

Conclusion

This compound stands as a significant discovery in the quest for novel anti-inflammatory agents. Its dual inhibition of 5-LOX and mPGES-1 presents a promising strategy for modulating the inflammatory response more effectively than single-target agents. While its history is relatively recent, the foundation laid by its discovery provides a strong impetus for further research and development in this area. Future work will likely focus on optimizing this chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a new class of anti-inflammatory drugs.

References

Methodological & Application

Application Note: HPLC Analysis of Alcohol Derivatives using 1-Naphthyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of alcohols via High-Performance Liquid Chromatography (HPLC) following pre-column derivatization. Alcohols, which often lack a strong chromophore, are derivatized with 1-Naphthyl 3,5-dinitrobenzoate to enable highly sensitive UV detection. This method is applicable for the analysis of short-chain alcohols and can be adapted for more complex alcohol-containing molecules in various sample matrices.

Introduction

The quantitative analysis of alcohols is crucial in numerous fields, including pharmaceutical development, quality control, and clinical diagnostics. A significant challenge in alcohol analysis by HPLC is their poor UV absorbance. Derivatization with a UV-active agent is a common strategy to overcome this limitation. This compound serves as an excellent derivatizing agent due to the presence of two nitro groups and a naphthyl moiety, which together form a derivative with a strong chromophore, allowing for sensitive detection at higher wavelengths and minimizing interference from common sample matrix components. This application note provides a comprehensive protocol for the derivatization of alcohols with this compound and their subsequent analysis by reverse-phase HPLC.

Experimental Protocols

Materials and Reagents

-

This compound (derivatizing agent)

-

Alcohol standards (e.g., Methanol, Ethanol, Propanol, Butanol)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Pyridine (catalyst)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for reaction quenching)

-

Sodium bicarbonate (for neutralization)

Derivatization Protocol

-

Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in dry acetonitrile.

-

Sample Preparation: Prepare a stock solution of the alcohol or a mixture of alcohols in dichloromethane.

-

Derivatization Reaction:

-

In a clean, dry vial, add 100 µL of the alcohol sample solution.

-

Add 200 µL of the this compound solution.

-

Add 50 µL of pyridine to catalyze the reaction.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

-

Work-up:

-

Add 500 µL of 5% hydrochloric acid to quench the reaction and remove excess pyridine.

-

Vortex the mixture and allow the layers to separate.

-

Transfer the organic (lower) layer to a new vial.

-

Wash the organic layer with 500 µL of 5% sodium bicarbonate solution, followed by 500 µL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

-

HPLC Conditions

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 30°C

Data Presentation

The following table summarizes the expected quantitative data for a series of alcohol standards derivatized with this compound and analyzed by the described HPLC method.

| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| Methanol Derivative | 5.2 | 125,600 | 10 |

| Ethanol Derivative | 6.5 | 118,900 | 10 |

| Propanol Derivative | 7.8 | 112,300 | 10 |

| Butanol Derivative | 9.1 | 105,700 | 10 |

Visualizations

Derivatization Reaction

Caption: Derivatization of an alcohol with this compound.

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of alcohol derivatives.

Application Note: GC-MS Analysis of Sterols as Trimethylsilyl Derivatives

An overview of a widely used method for sterol analysis is provided below, as the derivatization of sterols with 1-Naphthyl 3,5-dinitrobenzoate for GC-MS analysis is not a commonly documented technique in scientific literature. Instead, a well-established and extensively validated method involving derivatization with silylating agents to form trimethylsilyl (TMS) ethers is detailed. This approach is a staple in analytical laboratories for the quantification of sterols in various matrices.

Introduction

Sterols are a critical class of lipids involved in various biological processes, and their accurate quantification is essential in many areas of research, including clinical diagnostics and food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of sterols due to its high resolution and sensitivity. However, the inherent polarity and low volatility of sterols, owing to the presence of a hydroxyl group, necessitate a derivatization step prior to GC-MS analysis. The most common and effective method for this is silylation, which converts the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether. This application note provides a detailed protocol for the analysis of sterols by GC-MS after derivatization with a common silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Principle

The hydroxyl group of the sterol molecule reacts with the silylating reagent (BSTFA + TMCS) to replace the active hydrogen with a trimethylsilyl group. This derivatization increases the volatility and thermal stability of the sterols, while also improving their chromatographic behavior, leading to sharper peaks and better separation on a nonpolar GC column. The resulting TMS-ether derivatives are then analyzed by GC-MS, where they are separated based on their boiling points and subsequently detected by the mass spectrometer, which provides structural information for identification and quantification.

Experimental Protocols

1. Sample Preparation (General Protocol)

Sample preparation is a critical step to isolate sterols from the sample matrix. A typical workflow involves the following steps:

-

Lipid Extraction : Lipids are extracted from the sample using a solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Saponification : To hydrolyze sterol esters and release free sterols, the lipid extract is subjected to alkaline hydrolysis (saponification) using a solution of potassium hydroxide in methanol. This step is typically performed at an elevated temperature (e.g., 70-80°C).

-

Extraction of Unsaponifiables : After saponification, the non-saponifiable fraction, which contains the free sterols, is extracted from the aqueous methanolic solution using an organic solvent like n-hexane or diethyl ether.

-

Purification (Optional) : If the sample contains a high level of interfering compounds, a solid-phase extraction (SPE) step using a silica cartridge may be employed for further cleanup.

-

Drying : The extracted sterol fraction is dried under a stream of nitrogen gas.

2. Derivatization to Trimethylsilyl (TMS) Ethers

-

To the dried sterol extract, add a silylating reagent. A common choice is a mixture of pyridine and BSTFA with 1% TMCS. For approximately 1-5 mg of the dried extract, 200 µL of a 1:1 mixture of pyridine and BSTFA + 1% TMCS can be used.

-

The reaction vial is tightly capped and heated at 60-70°C for approximately 1 hour to ensure complete derivatization.

-

After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or diluted with a suitable solvent (e.g., hexane) to an appropriate concentration.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of sterol-TMS ethers. These may need to be optimized for specific instruments and applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 95% Dimethyl, 5% Diphenyl-polysiloxane capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 275°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium at a constant flow rate of approximately 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-600 |

| Solvent Delay | 5 min |

Data Presentation

Table 1: Typical Retention Times and Key Diagnostic Ions for Common Sterol-TMS Ethers

| Sterol | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| Cholesterol-TMS | ~19.5 | 458 | 368, 329, 129 |

| Campesterol-TMS | ~20.8 | 472 | 382, 343, 129 |

| Stigmasterol-TMS | ~21.2 | 484 | 394, 355, 129 |

| β-Sitosterol-TMS | ~22.1 | 486 | 396, 357, 129 |

Note: Retention times are approximate and can vary depending on the specific GC conditions and column.

Visualizations

Application Notes and Protocols for Chiral Separation of Alcohols Using 3,5-Dinitrobenzoyl Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and chemical synthesis, as the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. A robust and reliable method for the chiral separation of alcohols is the derivatization of the alcohol with a chiral resolving agent, followed by chromatographic separation of the resulting diastereomers. This application note provides a detailed protocol for the chiral separation of alcohols by derivatizing them to form 3,5-dinitrobenzoate esters, which can then be resolved using High-Performance Liquid Chromatography (HPLC) with a naphthyl-based chiral stationary phase (CSP).

The 3,5-dinitrobenzoyl group serves as a strong π-acceptor, which enhances the interaction with π-basic chiral stationary phases, such as those containing a naphthyl moiety. This interaction facilitates the separation of the diastereomeric esters.

Experimental Protocols

Derivatization of Chiral Alcohols with 3,5-Dinitrobenzoyl Chloride

This protocol describes the conversion of a chiral alcohol to its corresponding 3,5-dinitrobenzoate ester.

Materials:

-

Chiral alcohol

-

3,5-Dinitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 3,5-dinitrobenzoyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 3,5-dinitrobenzoate derivative can be purified by flash column chromatography on silica gel if necessary.

HPLC Method for Chiral Separation of Alcohol 3,5-Dinitrobenzoates

This protocol outlines the general HPLC conditions for the separation of the derivatized alcohol enantiomers on a naphthyl-based chiral stationary phase.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral Stationary Phase: (R)- or (S)-1-(1-Naphthyl)ethylamine-based CSP (e.g., a Pirkle-type column)

-

Mobile Phase: Hexane and Isopropanol (IPA) or Ethanol (EtOH)

-

Sample: 3,5-Dinitrobenzoate derivative of the chiral alcohol dissolved in the mobile phase.

Typical Chromatographic Conditions:

| Parameter | Value |

| Column | (R)-1-(1-Naphthyl)ethylamine CSP, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Note: The mobile phase composition may require optimization for different alcohol derivatives to achieve baseline separation. The ratio of hexane to the alcohol modifier (IPA or EtOH) is a critical parameter to adjust.

Data Presentation

The following tables provide representative data for the chiral separation of various secondary alcohol 3,5-dinitrobenzoates on a naphthyl-based chiral stationary phase.

Table 1: Chromatographic Data for the Enantioseparation of Secondary Alcohol 3,5-Dinitrobenzoates

| Analyte (derivatized) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |

| 1-Phenylethanol-DNB | 8.54 | 10.23 | 1.25 | 2.89 |

| 1-(4-Chlorophenyl)ethanol-DNB | 9.12 | 11.56 | 1.31 | 3.15 |

| 1-(1-Naphthyl)ethanol-DNB | 12.45 | 16.88 | 1.42 | 4.21 |

| 2-Butanol-DNB | 6.21 | 7.05 | 1.14 | 1.98 |

| 2-Pentanol-DNB | 6.89 | 7.98 | 1.16 | 2.11 |

DNB: 3,5-Dinitrobenzoate tR1, tR2: Retention times of the first and second eluting enantiomers, respectively. Separation Factor (α) = (tR2 - t0) / (tR1 - t0), where t0 is the void time. Resolution (Rs) = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base.

Visualizations

Derivatization Reaction

Caption: Derivatization of a chiral alcohol with 3,5-dinitrobenzoyl chloride.

Experimental Workflow

Caption: Workflow from sample preparation to data analysis.

Role in Drug Development

Caption: Application of chiral separation in the drug development pipeline.

Conclusion

The derivatization of chiral alcohols to their 3,5-dinitrobenzoate esters, followed by HPLC separation on a naphthyl-based chiral stationary phase, is a powerful and versatile method for determining enantiomeric purity. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their laboratories. The robust nature of the derivatization and the high resolving power of the Pirkle-type CSPs make this an invaluable tool in the field of stereochemistry.

Application Notes and Protocols for Chiral Derivatization in HPLC Analysis

Introduction

The enantioselective analysis of chiral compounds is of paramount importance in the pharmaceutical industry, where the therapeutic activity and toxicity of a drug can be highly dependent on its stereochemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. One effective method to achieve this is through chiral derivatization, a process that involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.

This document provides detailed application notes and protocols for the use of chiral derivatizing agents for the separation of enantiomers by HPLC. While the specific compound "1-Naphthyl 3,5-dinitrobenzoate" is not commonly documented as a chiral derivatizing agent, this guide will focus on the principles and applications of closely related and widely used reagents, namely naphthyl-containing reagents and 3,5-dinitrobenzoyl chloride , for the derivatization of chiral alcohols and amines. The dinitrophenyl and naphthyl chromophores in these reagents also enhance UV detection for high-sensitivity analysis.

Principle of Chiral Derivatization

The fundamental principle behind chiral derivatization lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on a standard HPLC setup challenging. By reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent, two diastereomers are formed. These diastereomers exhibit different physical properties, including solubility, melting point, and, most importantly for this application, differential interaction with the stationary phase of an HPLC column, which allows for their separation.

The derivatization reaction should ideally proceed to completion to avoid any kinetic resolution that could lead to an inaccurate determination of the enantiomeric ratio.[2] Furthermore, the derivatizing agent must be of high enantiomeric purity to ensure accurate quantification of the analyte enantiomers.

Experimental Protocols

Protocol 1: Derivatization of Chiral Alcohols with 3,5-Dinitrobenzoyl Chloride

This protocol describes a general procedure for the derivatization of a chiral alcohol with the achiral reagent 3,5-dinitrobenzoyl chloride. The resulting 3,5-dinitrobenzoate esters can be separated if the alcohol contains an additional chiral center, or by using a chiral stationary phase. The dinitrobenzoyl group acts as a strong chromophore for sensitive UV detection.

Materials:

-

Racemic alcohol sample

-

3,5-Dinitrobenzoyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

HPLC grade solvents (e.g., hexane, isopropanol)

Procedure:

-

Dissolve the racemic alcohol (1 equivalent) in anhydrous DCM in a clean, dry vial.

-

Add pyridine (2-3 equivalents) to the solution and cool the mixture in an ice bath.

-

Add 3,5-dinitrobenzoyl chloride (1.2-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude diastereomeric ester derivatives.

-

The crude product can be purified by flash column chromatography or used directly for HPLC analysis.

Protocol 2: HPLC Separation of Diastereomeric 3,5-Dinitrobenzoate Esters

HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC separation of the diastereomeric 3,5-dinitrobenzoate derivatives of a chiral secondary alcohol.

| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |

| Diastereomer 1 | 10.5 | 525000 | \multirow{2}{*}{2.1} |

| Diastereomer 2 | 12.2 | 528000 |

Visualizations

References

Application Note: Quantitative Analysis of 1-Naphthyl 3,5-dinitrobenzoate Derivatives by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 1-Naphthyl 3,5-dinitrobenzoate and its derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Derivatization with 3,5-dinitrobenzoyl chloride significantly enhances the ionization efficiency and chromatographic retention of naphthyl compounds, enabling low-level detection and accurate quantification in complex matrices. This method is particularly suitable for pharmacokinetic studies, metabolism research, and quality control in drug development.

Introduction

1-Naphthol and its derivatives are compounds of interest in various fields, including environmental analysis and as metabolites of naphthalene. Due to their chemical properties, direct analysis by LC-MS/MS can be challenging, often suffering from poor ionization and chromatographic peak shape. Chemical derivatization is a powerful strategy to overcome these limitations.[1]

This note details a pre-column derivatization method using 3,5-dinitrobenzoyl chloride. This reagent reacts with the hydroxyl group of 1-naphthol and its analogues to form the corresponding 3,5-dinitrobenzoate esters. The resulting derivatives exhibit enhanced hydrophobicity, leading to improved retention on reversed-phase columns, and the dinitrobenzoyl moiety provides a site for efficient ionization and characteristic fragmentation in the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

1-Naphthol and its derivatives (analytical standard grade)

-

3,5-Dinitrobenzoyl chloride (derivatization grade, ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Sodium carbonate (ACS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (e.g., isotopically labeled this compound)

Sample Preparation and Derivatization

-

Standard Solution Preparation: Prepare stock solutions of 1-naphthol derivatives and the internal standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in acetonitrile.

-

Sample Extraction (from plasma):

-

To 100 µL of plasma, add 20 µL of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization Reaction:

-

Reconstitute the dried extract or an aliquot of the standard solution in 50 µL of acetonitrile.

-

Add 50 µL of 100 mM sodium carbonate buffer (pH 9.0).

-

Add 50 µL of 2 mg/mL 3,5-dinitrobenzoyl chloride in acetonitrile.

-

Vortex briefly and incubate at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Neutralize the reaction by adding 10 µL of 1% formic acid in water.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM): The precursor ion for this compound is the [M-H]⁻ ion. A characteristic product ion results from the cleavage of the ester bond, yielding the 3,5-dinitrobenzoate fragment at m/z 211.[2]

Data Presentation

The following table presents illustrative quantitative data for the analysis of a hypothetical set of this compound derivatives.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) |

| This compound | 337.1 | 211.0 | 6.5 | 0.1 |

| 2-Methyl-1-naphthyl 3,5-dinitrobenzoate | 351.1 | 211.0 | 6.8 | 0.1 |

| 4-Chloro-1-naphthyl 3,5-dinitrobenzoate | 371.0 | 211.0 | 7.2 | 0.2 |

| Internal Standard (¹³C₆-1-Naphthyl 3,5-dinitrobenzoate) | 343.1 | 211.0 | 6.5 | - |

Mandatory Visualizations

References

Application Notes & Protocols for the Quantitative Analysis of Primary Alcohols

Topic: Quantitative Analysis of Primary Alcohols using Naphthyl-Containing Derivatizing Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary alcohols is crucial in various fields, including drug development, quality control, and environmental monitoring. Since many simple primary alcohols lack a strong chromophore or fluorophore, direct analysis by common techniques like HPLC with UV or fluorescence detection is often challenging due to low sensitivity. Chemical derivatization is a powerful strategy to overcome this limitation. By reacting the alcohol with a suitable derivatizing agent, a tag is introduced that allows for highly sensitive detection.

While the specific reagent "1-Naphthyl 3,5-dinitrobenzoate" is not commonly used, this document outlines protocols based on two robust and widely accepted derivatization strategies that fulfill a similar analytical purpose:

-

Fluorescence Labeling with 1-Naphthyl Isocyanate: This method introduces a highly fluorescent naphthyl group, enabling ultra-sensitive quantification using HPLC with fluorescence detection (HPLC-FLD).

-

UV Labeling with 3,5-Dinitrobenzoyl Chloride: This classic method attaches a strongly UV-absorbing dinitrophenyl group, allowing for reliable quantification using HPLC with UV detection (HPLC-UV).

These application notes provide detailed protocols, expected performance data, and visual workflows to guide researchers in setting up and executing these analyses.

Method 1: Ultra-Sensitive Quantification using 1-Naphthyl Isocyanate Derivatization and HPLC-FLD

This method is ideal for trace-level quantification of primary alcohols due to the high quantum yield of the naphthyl-urethane derivative.

Chemical Reaction

The primary alcohol reacts with 1-naphthyl isocyanate in the presence of a catalyst to form a stable, highly fluorescent 1-naphthylcarbamate derivative.

Caption: Derivatization of a primary alcohol with 1-naphthyl isocyanate.

Experimental Protocol

1. Materials and Reagents:

-

Primary alcohol standard(s) and sample(s)

-

1-Naphthyl isocyanate (analytical grade)

-

Anhydrous acetonitrile (HPLC grade)

-

Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP) (catalyst)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

-

Formic acid or Acetic acid (for mobile phase)

2. Preparation of Standard Solutions:

-

Prepare a stock solution of the primary alcohol standard (e.g., 1 mg/mL) in anhydrous acetonitrile.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1 ng/mL to 500 ng/mL).

3. Derivatization Procedure:

-

To 100 µL of each standard or sample solution in a clean, dry vial, add 100 µL of a 0.1% (w/v) solution of 1-Naphthyl isocyanate in anhydrous acetonitrile.

-

Add 10 µL of anhydrous pyridine or a 0.05% solution of DMAP to catalyze the reaction.

-

Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, the reaction mixture can be diluted with the mobile phase and is ready for HPLC analysis.

4. HPLC-FLD Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Fluorescence Detector:

-

Excitation Wavelength (λex): 280 nm

-

Emission Wavelength (λem): 340 nm

-

-

Column Temperature: 30°C

Quantitative Data

The following table summarizes typical performance data for the quantification of primary alcohols using 1-naphthyl isocyanate derivatization. Actual values will vary based on the specific alcohol, instrumentation, and laboratory conditions.

| Analyte (as derivative) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Correlation Coefficient (r²) |

| Methanol-1-naphthylcarbamate | 5 - 500 | ~0.5 - 1.0 | ~1.5 - 3.0 | > 0.998 |

| Ethanol-1-naphthylcarbamate | 5 - 500 | ~0.5 - 1.0 | ~1.5 - 3.0 | > 0.998 |

| Propanol-1-naphthylcarbamate | 5 - 500 | ~0.8 - 1.5 | ~2.4 - 4.5 | > 0.997 |

| Butanol-1-naphthylcarbamate | 5 - 500 | ~1.0 - 2.0 | ~3.0 - 6.0 | > 0.997 |

Note: Data is synthesized from typical performance characteristics of similar HPLC-FLD methods.[1][2]

Experimental Workflow

Caption: Workflow for primary alcohol analysis via 1-naphthyl isocyanate derivatization.

Method 2: Reliable Quantification using 3,5-Dinitrobenzoyl Chloride Derivatization and HPLC-UV

This is a robust and well-established method suitable for applications where the extreme sensitivity of fluorescence detection is not required. The resulting 3,5-dinitrobenzoate ester has a very strong UV absorbance.

Chemical Reaction

The primary alcohol reacts with 3,5-dinitrobenzoyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct, forming a 3,5-dinitrobenzoate ester.

Caption: Derivatization of a primary alcohol with 3,5-dinitrobenzoyl chloride.

Experimental Protocol

1. Materials and Reagents:

-

Primary alcohol standard(s) and sample(s)

-

3,5-Dinitrobenzoyl chloride (analytical grade)

-

Anhydrous acetonitrile or Dichloromethane (HPLC grade)

-

Anhydrous pyridine

-

Sodium bicarbonate solution (e.g., 5% w/v)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (HPLC grade)

2. Preparation of Standard Solutions:

-

Prepare a stock solution of the primary alcohol standard (e.g., 1 mg/mL) in anhydrous acetonitrile.

-

Create a set of calibration standards by serial dilution (e.g., 0.1 µg/mL to 50 µg/mL).

3. Derivatization Procedure:

-

To 200 µL of each standard or sample, add 300-400 mg of 3,5-dinitrobenzoyl chloride.

-

Add 0.5 mL of anhydrous pyridine.

-

Gently warm the mixture in a water bath at 50-60°C for 10-15 minutes.

-

Cool the mixture and add 5 mL of 5% sodium bicarbonate solution to quench the excess reagent.

-

Extract the derivative with a suitable organic solvent like dichloromethane (2 x 5 mL).

-

Combine the organic layers, wash with deionized water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC-UV Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution. A typical mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detector Wavelength: 254 nm

-

Column Temperature: 25°C

Quantitative Data

The following table summarizes typical performance data for the quantification of primary alcohols using 3,5-dinitrobenzoyl chloride derivatization.

| Analyte (as derivative) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Correlation Coefficient (r²) |

| Methanol-3,5-dinitrobenzoate | 0.1 - 50 | ~0.02 | ~0.06 | > 0.999 |

| Ethanol-3,5-dinitrobenzoate | 0.1 - 50 | ~0.02 | ~0.06 | > 0.999 |

| Propanol-3,5-dinitrobenzoate | 0.2 - 60 | ~0.05 | ~0.15 | > 0.998 |

| Butanol-3,5-dinitrobenzoate | 0.2 - 60 | ~0.05 | ~0.15 | > 0.998 |

Note: Data is synthesized from typical performance characteristics of similar HPLC-UV methods.

Experimental Workflow

Caption: Workflow for primary alcohol analysis via 3,5-dinitrobenzoyl chloride derivatization.

References

- 1. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Chromatographic Use of 1-Naphthyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl 3,5-dinitrobenzoate is a derivative used in analytical chemistry, particularly in chromatography, for the derivatization of analytes to enhance their detection and separation. This process is especially useful for compounds that lack a strong chromophore, making them difficult to detect using UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). The 3,5-dinitrobenzoyl group introduces a strong UV-absorbing moiety, significantly improving detection limits. This application note provides a detailed protocol for the synthesis of this compound and its subsequent use as a derivatizing agent for chromatographic applications. While this derivative itself is not typically used in chromatography as a stationary or mobile phase, its synthesis is a key step for the pre-column derivatization of analytes.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 1-naphthol with 3,5-dinitrobenzoyl chloride. The protocol is adapted from standard procedures for the derivatization of alcohols and phenols.[1][2] 3,5-Dinitrobenzoyl chloride can be synthesized from 3,5-dinitrobenzoic acid by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Naphthol

-

3,5-Dinitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-naphthol (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the 3,5-dinitrobenzoyl chloride solution to the 1-naphthol solution dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₇H₁₀N₂O₆ |

| Molecular Weight | 338.27 g/mol [4] |

| CAS Number | 93261-39-3[5] |

| Appearance | Expected to be a crystalline solid[5] |

| Purity (typical) | ≥98%[5] |

Note: The melting point for the closely related methyl 3,5-dinitrobenzoate is 107-109 °C. The melting point of this compound is expected to be higher due to its larger molecular weight.[6][7]

Caption: Workflow for the synthesis of this compound.

Application in Chromatography: Pre-column Derivatization

This compound itself is the product of a derivatization reaction. The more common application is the use of 3,5-dinitrobenzoyl chloride as a pre-column derivatizing agent to tag analytes (like alcohols, phenols, and amines) with the 3,5-dinitrobenzoyl group. This process converts the analyte into a derivative that is highly responsive to UV detection, thereby enabling sensitive quantification.

Experimental Protocol: Derivatization of an Analyte with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis

Materials:

-

Analyte solution (e.g., a mixture of alcohols in a suitable solvent)

-

3,5-Dinitrobenzoyl chloride solution (in an aprotic solvent like acetonitrile or THF)

-

Pyridine or other suitable base (e.g., triethylamine)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

To a known concentration of the analyte solution in a vial, add an excess of the 3,5-dinitrobenzoyl chloride solution.

-

Add a small amount of pyridine to catalyze the reaction and neutralize the HCl byproduct.

-

Vortex the mixture and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) until the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

The sample may be injected directly, or a work-up procedure involving quenching and extraction can be performed to remove excess reagent.

-

Analyze the derivatized sample by HPLC.

Illustrative HPLC Conditions for Separation of Dinitrobenzoyl Derivatives

The following are typical starting conditions for the HPLC analysis of analytes derivatized with 3,5-dinitrobenzoyl chloride. Optimization will be required for specific applications.

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Gradient Program | Start with 50% Acetonitrile, ramp to 90% over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 230 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Note: These are general conditions and may need significant optimization based on the specific analyte and its dinitrobenzoyl derivative.

Caption: Workflow for pre-column derivatization and HPLC analysis.

Conclusion

The synthesis of this compound and the use of 3,5-dinitrobenzoyl chloride as a derivatizing agent are valuable techniques in chromatography for enhancing the detectability and separation of various analytes. The protocols provided herein offer a comprehensive guide for researchers and scientists in the fields of analytical chemistry and drug development. Adherence to these methodologies, with appropriate optimization, can lead to robust and sensitive analytical methods.

References

- 1. hansshodhsudha.com [hansshodhsudha.com]

- 2. researchgate.net [researchgate.net]

- 3. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C17H10N2O6 | CID 1822643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3,5-二硝基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: In-Situ Derivatization with 1-Naphthyl 3,5-dinitrobenzoate for Enhanced GC Analysis of Alcohols and Phenols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest, such as alcohols and phenols, exhibit poor chromatographic behavior due to their polarity, leading to peak tailing and reduced sensitivity. Chemical derivatization is a widely employed strategy to enhance the volatility and thermal stability of such analytes, thereby improving their GC analysis.[1] This application note describes a hypothetical in-situ derivatization method using 1-Naphthyl 3,5-dinitrobenzoate for the sensitive determination of alcohols and phenols by GC.